The synthesis of 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors through condensation reactions.
The precise conditions can vary significantly depending on the specific approach taken in the laboratory setting.
The molecular structure of 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one features a fused ring system comprising a quinazoline moiety and an azepine ring.
The InChIKey for this compound is HTLIIBRHXAULMB-UHFFFAOYSA-N, which can be used for database searches to find more detailed structural information .
6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one participates in various chemical reactions owing to its functional groups.
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one is primarily linked to its role as an inhibitor of collagen production and as an antihistaminic agent.
Further studies are necessary to elucidate the exact pathways and molecular targets involved in its action.
The physical and chemical properties of 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one are essential for understanding its behavior in various environments.
These properties influence its handling and application in laboratory settings.
6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one has several scientific applications:
Ongoing research continues to explore its full therapeutic potential and mechanisms within biological systems .
6H,7H,8H,9H,10H,12H-Azepino[2,1-b]quinazolin-12-one (RLX) demonstrates significant immunomodulatory activity by targeting key pathways in allergic and inflammatory responses. In rat models of systemic anaphylaxis, RLX administered orally at 10–20 mg/kg effectively inhibits antigen-induced mast cell degranulation, a critical process in type I hypersensitivity reactions. This inhibition directly reduces the release of preformed mediators like histamine from peritoneal mast cells and lung tissues [1]. Histamine is a primary driver of early-phase allergic responses, causing vasodilation, vascular permeability, and bronchoconstriction. By suppressing its release, RLX disrupts the initiation cascade of humoral immunity-mediated allergic inflammation [1].
Concurrently, RLX enhances the outflow of prostaglandin E (PGE) from lung tissues. PGE exhibits dual immunoregulatory roles: it suppresses mast cell activation and inhibits T-cell proliferation and cytokine production. This suggests RLX may attenuate both antibody-mediated (humoral) and T-cell-driven (cell-mediated) immune pathways. The compound’s ability to modulate these mediators positions it as a broad-spectrum immunomodulator with potential applications in allergic asthma and autoimmune conditions [1].
Table 1: Immunomodulatory Effects of RLX in Experimental Models
Target Pathway | Effect of RLX | Biological Outcome | Experimental System |
---|---|---|---|
Mast Cell Degranulation | Inhibition | Reduced release of preformed mediators | Rat peritoneal mast cells |
Histamine Release | Significant suppression | Attenuated early-phase allergic response | Rat mesenteries/lung tissue |
Prostaglandin E (PGE) | Increased outflow | Anti-inflammatory and immunoregulatory activity | Rat lung tissue |
RLX exerts potent bronchodilatory effects through a multi-targeted mechanism resembling cromoglycate and aminophylline, but with distinct advantages in oral efficacy and duration. Central to its action is the inhibition of calcium ion (Ca²⁺) influx into mast cells. In rat peritoneal mast cells, RLX significantly reduces ⁴⁵Ca uptake, preventing the intracellular calcium surges required for mast cell degranulation and mediator release [1]. This stabilization of mast cells is complemented by dual enzyme inhibition:
This combination—mast cell stabilization coupled with cAMP elevation and leukotriene suppression—results in synergistic bronchodilation. Unlike short-acting β-agonists, RLX targets upstream inflammatory pathways, providing a longer duration of action suitable for chronic management. Its oral efficacy further distinguishes it from inhaled cromoglycate, offering a compliance advantage [1].
Table 2: Bronchodilatory Mechanisms of RLX vs. Reference Compounds
Mechanistic Feature | Effect of RLX | Disodium Cromoglycate | Aminophylline |
---|---|---|---|
Mast Cell Stabilization | Strong inhibition of degranulation | Primary mechanism | Weak effect |
cAMP Elevation | PDEase inhibition | Minimal | PDEase inhibition |
Leukotriene Suppression | Lipoxygenase inhibition | None | None |
Calcium Influx Block | Inhibits ⁴⁵Ca uptake | Indirect | Not reported |
Oral Bioavailability | Effective | Low | Effective |
The anti-inflammatory profile of RLX extends beyond allergic models to include broader hypersensitivity and arthritic responses, driven by its multifaceted inhibition of inflammatory cascades. In systemic anaphylaxis models, RLX’s suppression of histamine release and lipoxygenase activity directly impacts the arachidonic acid pathway, reducing the generation of pro-inflammatory eicosanoids [1]. This aligns with its efficacy in type III/IV hypersensitivity reactions, where leukotrienes and prostaglandins perpetuate tissue damage.
Notably, RLX’s upregulation of PGE in lungs reveals a nuanced mechanism. While PGE₂ can be pro-inflammatory in some contexts, it also inhibits neutrophil chemotaxis, suppresses T-cell activation, and induces regulatory T cells. In arthritic models, this may contribute to resolving chronic inflammation. The compound’s simultaneous suppression of calcium influx and histamine release further dampens acute inflammatory signaling, potentially mitigating edema and pain in joint tissues [1]. These attributes position RLX as a candidate for diseases like rheumatoid arthritis, where mast cells and leukotrienes drive synovial inflammation. However, in vivo data in arthritic models remains inferred from mechanistic studies in hypersensitivity systems [1].
Table 3: Key Identifiers of 6H,7H,8H,9H,10H,12H-Azepino[2,1-b]quinazolin-12-one
Property | Value |
---|---|
IUPAC Name | 6H,7H,8H,9H,10H,12H-Azepino[2,1-b]quinazolin-12-one |
CAS Number | 4425-23-4 |
Molecular Formula | C₁₃H₁₄N₂O |
Molecular Weight | 214.26 g/mol |
SMILES | O=C1N2C(CCCCC2)=NC3=C1C=CC=C3 |
Key Derivatives | 2-Iodo analog (CAS 61938-70-3) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7